molecular formula C18H23NS B6318332 Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine CAS No. 1026725-04-1

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine

Cat. No.: B6318332
CAS No.: 1026725-04-1
M. Wt: 285.4 g/mol
InChI Key: ISCIAZHCRLLEPC-UHFFFAOYSA-N
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Description

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine is an organic compound that features a cycloheptyl group attached to a thiophene ring, which is further substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur sources under controlled conditions.

    Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Cycloheptyl Group Introduction: The cycloheptyl group can be attached through a Grignard reaction, where cycloheptyl magnesium bromide reacts with the intermediate compound.

    Amine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine can be compared with other similar compounds such as:

    Phenyl(thiophen-2-yl)methanamine: Similar structure but lacks the cycloheptyl group, which may result in different chemical and biological properties.

    (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol: Contains a trifluoromethyl group and a hydroxyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-phenylthiophen-2-yl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NS/c1-2-7-11-16(10-6-1)19-14-17-12-13-18(20-17)15-8-4-3-5-9-15/h3-5,8-9,12-13,16,19H,1-2,6-7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCIAZHCRLLEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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